molecular formula C9H7FO B2628510 1-Ethynyl-3-fluoro-2-methoxy-benzene CAS No. 1174572-35-0

1-Ethynyl-3-fluoro-2-methoxy-benzene

Cat. No.: B2628510
CAS No.: 1174572-35-0
M. Wt: 150.152
InChI Key: OIHJVDWKVIHLIM-UHFFFAOYSA-N
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Description

1-Ethynyl-3-fluoro-2-methoxy-benzene is an organic compound with the molecular formula C9H7FO It is a derivative of benzene, where the benzene ring is substituted with an ethynyl group at the first position, a fluorine atom at the third position, and a methoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethynyl-3-fluoro-2-methoxy-benzene can be synthesized through various methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, the benzene ring undergoes substitution reactions where the ethynyl, fluorine, and methoxy groups are introduced sequentially under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, alkylation, and deprotection reactions, followed by purification techniques like distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-3-fluoro-2-methoxy-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted derivatives .

Scientific Research Applications

1-Ethynyl-3-fluoro-2-methoxy-benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 1-ethynyl-3-fluoro-2-methoxy-benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the fluorine and methoxy groups influence the compound’s reactivity and stability. These interactions can affect biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethynyl-3-fluoro-2-methoxy-benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1-ethynyl-3-fluoro-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-3-7-5-4-6-8(10)9(7)11-2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHJVDWKVIHLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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